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Compound of Interest

Compound Name:
5-(3,4-Dimethoxybenzyl)-1,3,4-

thiadiazol-2-amine

Cat. No.: B1297945 Get Quote

For researchers and drug development professionals, understanding the nuanced relationship

between a molecule's structure and its biological activity is paramount. This guide provides a

comparative analysis of dimethoxybenzyl thiadiazole derivatives, focusing on their anticancer

and antimicrobial properties. By presenting quantitative data, detailed experimental protocols,

and visual representations of structure-activity relationships, this document aims to facilitate the

rational design of more potent and selective therapeutic agents.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its

metabolic stability and diverse pharmacological potential. When combined with a

dimethoxybenzyl moiety, these compounds have demonstrated promising activity against

various cancer cell lines and microbial strains. The position and nature of substituents on both

the thiadiazole ring and the benzyl group play a critical role in modulating this activity.

Comparative Analysis of Anticancer Activity
The cytotoxic effects of dimethoxybenzyl thiadiazole derivatives have been evaluated against

several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of

a compound's potency, is a key metric for comparison. The data below summarizes the in vitro

anticancer activity of various analogs.
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Compound
ID

Substitutio
n on
Thiadiazole
Ring

Substitutio
n on Benzyl
Ring

Cancer Cell
Line

IC50 (µM) Reference

SCT-4

3-

methoxyphen

ylamino

3-

methoxyphen

yl

MCF-7

>100 (74%

viability at

100 µM)

[1][2][3]

Compound

3h

N-(5-

mercapto-

1,3,4-

thiadiazol-2-

yl)-2-

acetamide

4-methoxy MDA-MB-231 11 ± 0.18 [4]

Compound 3j

N-(5-

mercapto-

1,3,4-

thiadiazol-2-

yl)-2-

acetamide, 3-

fluorobenzylt

hio

4-methoxy MDA-MB-231 10 ± 0.39 [4]

Compound

3k

N-(5-

mercapto-

1,3,4-

thiadiazol-2-

yl)-2-

acetamide, 4-

fluorobenzylt

hio

4-methoxy MDA-MB-231 11 ± 0.77 [4]

Compound 3l N-(5-

mercapto-

1,3,4-

thiadiazol-2-

yl)-2-

acetamide, 4-

4-methoxy MDA-MB-231 8 ± 0.69 [4]
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(trifluorometh

yl)benzylthio

Compound

2g
2-amino

2-

(benzenesulf

onylmethyl)p

henyl

LoVo 2.44 [5]

Compound

2g
2-amino

2-

(benzenesulf

onylmethyl)p

henyl

MCF-7 23.29 [5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

From the available data, several trends emerge:

Substitution at the 5-position of the thiadiazole ring is crucial. The introduction of a

substituted benzylthio moiety to the N-(5-mercapto-1,3,4-thiadiazol-2-yl) backbone

significantly enhances cytotoxic activity against the MDA-MB-231 breast cancer cell line.[4]

Electron-withdrawing groups on the benzyl ring appear to be favorable. Compound 3l,

bearing a trifluoromethyl group, exhibited the highest potency in its series.[4]

The presence of a 3,4,5-trimethoxyphenyl group at the 5-position of the thiadiazole ring has

been reported to lead to very high cytotoxic activity in other series of 2-arylamino-5-aryl-

1,3,4-thiadiazoles.[1]

In some cases, the anticancer activity of 1,3,4-thiadiazole derivatives is suggested to be

linked to the activation of caspase 8, indicating an apoptotic mechanism of action.[1][2][3]

Comparative Analysis of Antimicrobial Activity
Dimethoxybenzyl thiadiazoles have also been investigated for their ability to inhibit the growth

of various pathogenic microbes. The minimum inhibitory concentration (MIC) is the primary

metric used to quantify antimicrobial efficacy.
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Compound
ID

Substitutio
n on
Thiadiazole
Ring

Substitutio
n on Benzyl
Ring

Microbial
Strain

MIC (µg/mL) Reference

Compound

5g

2-

(benzimidazol

-2-yl)

4-methoxy
S. aureus

ATCC 29213
32 [6]

Compound

5g

2-

(benzimidazol

-2-yl)

4-methoxy
P. aeruginosa

ATCC 27853
32 [6]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

While data specifically for dimethoxybenzyl thiadiazoles is limited in the provided search

results, broader trends for related compounds can be informative:

The presence of a methoxy group on the phenyl ring attached to the thiadiazole ring has

been found to increase antimicrobial effect in some series.[6]

For other 1,3,4-thiadiazole derivatives, the introduction of electron-withdrawing groups on the

phenyl ring at the 3-position of the thiadiazole moiety led to a decrease in antifungal activity.

[7]

The versatility of the 1,3,4-thiadiazole ring allows for the development of hybrid structures,

such as those incorporating a benzimidazole moiety, which can lead to promising

antimicrobial activity.[6]

Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

methodologies for the key experiments are outlined below.

Synthesis of 1,3,4-Thiadiazole Derivatives
A general synthetic route involves the reaction of substituted thiosemicarbazides with an

appropriate acid or acid derivative. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-
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methoxyphenyl)acetamide can be prepared through the amidation of 4-methoxyphenylacetic

acid with 5-amino-1,3,4-thiadiazole-2-thiol using coupling agents like EDC (N-Ethyl-N'-

dimethylaminopropyl carbodiimide) and HOBt (Hydroxybenzotriazole). Subsequent reaction of

the resulting thiol with various substituted benzyl chlorides yields the final target compounds.[4]

Another common method involves the cyclization of thiosemicarbazides in the presence of a

dehydrating agent like concentrated sulfuric acid.[1]

In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3

to 1 × 10^4 cells/well) and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent,

such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value is determined by plotting the percentage of viability versus the log

of the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution
Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration

(MIC) of an antimicrobial agent.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter

plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and
Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been

generated using the DOT language.
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Caption: Logical flow of structure-activity relationship (SAR) analysis.
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Caption: General experimental workflow for SAR studies.
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Caption: Postulated apoptotic pathway involving caspase activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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